

Preparation of Tiaprofenic Acid: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: 3-(2-Thenoyl)propionic acid

Cat. No.: B188895

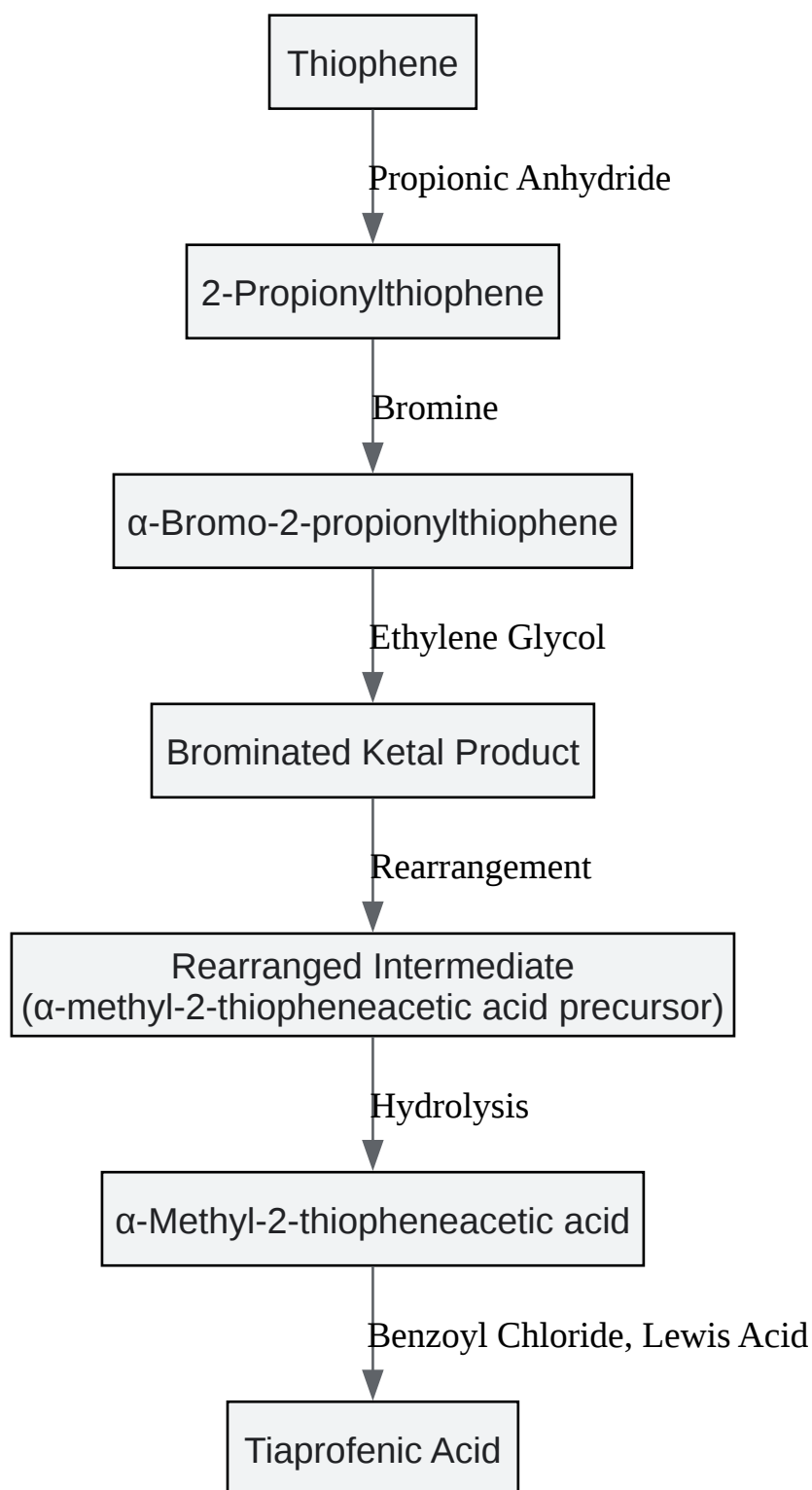
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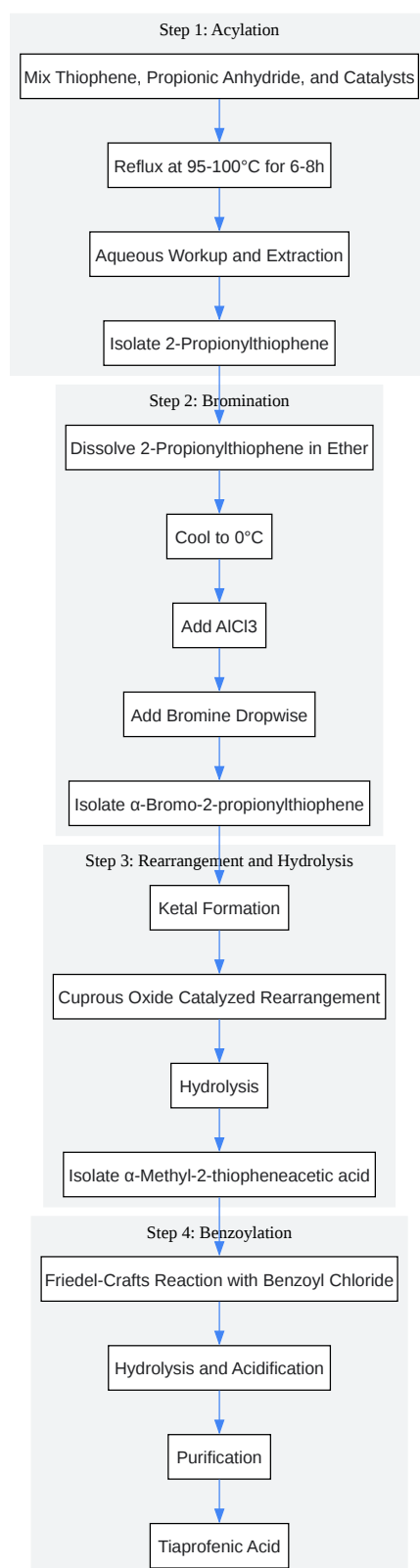
Introduction

Tiaprofenic acid, chemically known as (RS)-2-(5-benzoyl-2-thienyl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class.^[1] It is utilized in the treatment of pain, particularly arthritic pain, by inhibiting the synthesis of prostaglandins.^[2] This document provides a detailed protocol for the synthesis of Tiaprofenic acid. While the requested synthesis commences from **3-(2-Thenoyl)propionic acid**, a thorough review of the scientific literature indicates that this is not a commonly documented starting material for Tiaprofenic acid synthesis. Therefore, this application note details a well-established and frequently cited multi-step synthesis starting from thiophene, a more common and economically viable precursor.^[3]

Overall Synthesis Strategy

The synthesis of Tiaprofenic acid from thiophene can be achieved through a multi-step process. A common pathway involves the initial acylation of thiophene, followed by the construction of the α -methyl propanoic acid side chain, and finally, a Friedel-Crafts benzoylation to yield the target molecule.





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References

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